Lorglumide, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It acts as a cholecystokinin antagonist with high selectivity for the cholecystokinin A subtype . This compound has been suggested as a potential treatment for various gastrointestinal problems, including stomach ulcers, irritable bowel syndrome, dyspepsia, constipation, and pancreatitis . its therapeutic role has not been clearly established, and it is widely used in scientific research .
准备方法
The preparation of Lorglumide, ®- involves synthetic routes and reaction conditions that are carefully controlled. One common method involves the condensation of N2-(3,4-dichlorobenzoyl)-N,N-dipentyl-D-α-glutamine with sodium hydroxide . This reaction results in the formation of Lorglumide sodium, which is then purified and isolated . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the compound meets pharmaceutical standards .
化学反应分析
Lorglumide, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium hydroxide results in the formation of Lorglumide sodium .
科学研究应用
Lorglumide, ®- is widely used in scientific research due to its pharmacological properties. It is a useful tool for studying the functions of cholecystokinin and its receptors . Research applications include studies on gastrointestinal motility, pancreatic enzyme secretion, and the regulation of gastric acid secretion . Additionally, Lorglumide has been investigated for its potential therapeutic use in conditions such as pancreatitis, irritable bowel syndrome, and certain forms of cancer .
作用机制
The mechanism of action of Lorglumide, ®- involves its role as a cholecystokinin antagonist. It binds to cholecystokinin receptors, particularly the cholecystokinin A subtype, and inhibits their activity . This inhibition reduces gastrointestinal motility and gastric secretions . The molecular targets and pathways involved include the cholecystokinin receptors and the downstream signaling pathways that regulate gastrointestinal functions .
相似化合物的比较
Lorglumide, ®- can be compared with other cholecystokinin antagonists, such as proglumide and devazepide . While all these compounds inhibit cholecystokinin receptors, Lorglumide, ®- is unique in its high selectivity for the cholecystokinin A subtype . This selectivity makes it particularly useful for studying the specific functions of this receptor subtype in various physiological and pathological conditions .
Similar Compounds
- Proglumide
- Devazepide
- Lorglumide sodium
These compounds share similar mechanisms of action but differ in their selectivity and potency .
属性
CAS 编号 |
118919-27-0 |
---|---|
分子式 |
C22H32Cl2N2O4 |
分子量 |
459.4 g/mol |
IUPAC 名称 |
(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)/t19-/m1/s1 |
InChI 键 |
IEKOTSCYBBDIJC-LJQANCHMSA-N |
手性 SMILES |
CCCCCN(CCCCC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
规范 SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。